

A Spectroscopic Deep Dive: Unveiling the Properties of Salicylaldehyde Thiosemicarbazone

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Compound of Interest

Compound Name:	Salicylaldehyde thiosemicarbazone
Cat. No.:	B3029119

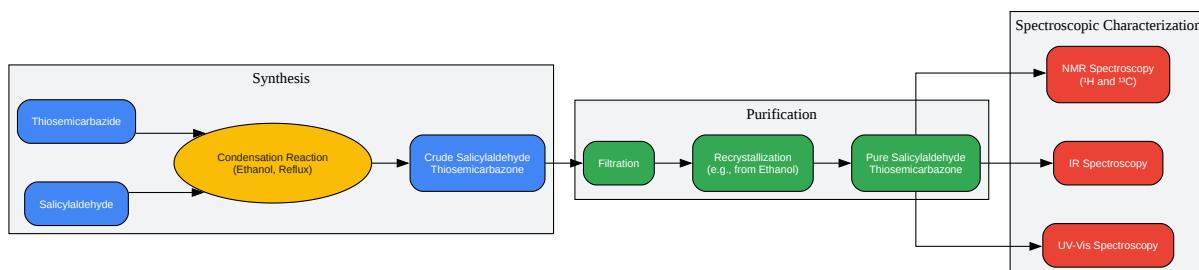
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Salicylaldehyde thiosemicarbazone, a Schiff base derived from salicylaldehyde and thiosemicarbazide, has garnered significant attention in the scientific community for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its structural and electronic characteristics is paramount for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic properties of **Salicylaldehyde thiosemicarbazone**, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Synthesis and Characterization

The synthesis of **Salicylaldehyde thiosemicarbazone** is a relatively straightforward condensation reaction. The general workflow for its preparation and subsequent spectroscopic characterization is outlined below.



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Caption: General experimental workflow for the synthesis and spectroscopic characterization of **Salicylaldehyde thiosemicarbazone**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Salicylaldehyde thiosemicarbazone**, based on common laboratory practices.

Synthesis of Salicylaldehyde Thiosemicarbazone: An equimolar solution of salicylaldehyde and thiosemicarbazide in a suitable solvent, typically ethanol, is refluxed for several hours.[1][2][3] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold solvent, and purified by recrystallization, commonly from ethanol, to yield the pure **Salicylaldehyde thiosemicarbazone**.[4]

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF), and placed in a quartz cuvette. The spectrum is typically scanned over a range of 200-800 nm.[3][4][5]

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded, usually in the range of 4000-400 cm^{-1} .^{[1][3][4][5]}

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is commonly used as an internal standard.^{[3][5]}

Spectroscopic Data

The spectroscopic data for **Salicylaldehyde thiosemicarbazone** reveals key structural features of the molecule.

UV-Vis Spectroscopy

The UV-Vis spectrum of **Salicylaldehyde thiosemicarbazone** is characterized by absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the aromatic ring and the thiosemicarbazone moiety.

Solvent	λ_{max} (nm)	Reference
Ethanol	342	[3][5]
Ethanol	296	[1]
DMF	234, 309, 334	[4]

The variations in the absorption maxima can be attributed to the different solvent environments.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The absence of a C=O stretching band from salicylaldehyde and the appearance of a C=N stretching band confirm the formation of the Schiff base.

Functional Group	Wavenumber (cm ⁻¹)	Reference
O-H (phenolic)	~3650 - 3770, 3136	[1][3][5]
N-H	~3002 - 3322, 2987	[1][2][3][5]
C-H (aromatic)	~3077	[1]
C=N (azomethine)	~1507 - 1650	[1][2][3][4][5]
C=S (thione)	~1203 - 1275, 777	[1][3][4][5]
C-O (phenolic)	~1263	[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed insights into the molecular structure, including the chemical environment of each proton and carbon atom.

¹H NMR (DMSO-d₆, δ ppm)

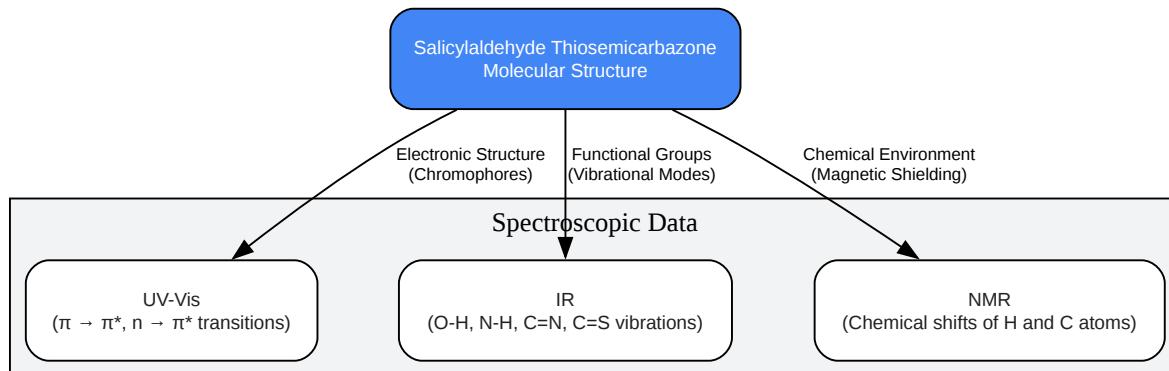
Proton	Chemical Shift (ppm)	Multiplicity	Reference
-OH (phenolic)	~8.391 - 11.0	s	[2][3][5]
-NH-N=	~11.551 - 11.695	s	[1][2]
-CH=N- (azomethine)	~9.967 - 10.286	s	[1][2][3][5]
-NH ₂ (or NH-CS)	~9.009 - 9.176	t	[1][2][3][5]
Aromatic protons	~6.810 - 8.334	m	[1][2][3][5]

¹³C NMR (DMSO-d₆, δ ppm)

Carbon	Chemical Shift (ppm)	Reference
C=S (thione)	~177.914 - 206.626	[1][2]
C=N (azomethine)	~126.832 - 178.182	[1][2]
Aromatic C-O	~156.876	[5]
Aromatic Carbons	~112.325 - 141.630	[5]

Logical Relationship: Structure and Spectroscopic Data

The correlation between the molecular structure of **Salicylaldehyde thiosemicarbazone** and its spectroscopic data is fundamental for its characterization.



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Caption: Correlation between the molecular structure and the observed spectroscopic data.

This guide provides a foundational understanding of the spectroscopic properties of **Salicylaldehyde thiosemicarbazone**. These data are crucial for quality control, structural elucidation of new derivatives, and for understanding the molecule's interaction with biological targets, thereby aiding in the development of novel therapeutic agents.

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